molecular formula C22H23N3O3 B2810710 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1795396-06-3

5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B2810710
CAS RN: 1795396-06-3
M. Wt: 377.444
InChI Key: NTWVGWUFXOXRBI-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . Density functional theory (DFT) can also be used to calculate the molecular structures, which can then be compared with the X-ray diffraction value .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Pyrrolidine compounds can have different biological profiles depending on the different stereoisomers and the spatial orientation of substituents .

Future Directions

The future directions in the research of pyrrolidine compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of the structure-activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

(2-ethoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-27-19-9-5-4-7-17(19)22(26)25-14-6-8-18(25)21-23-20(24-28-21)16-12-10-15(2)11-13-16/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWVGWUFXOXRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone

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